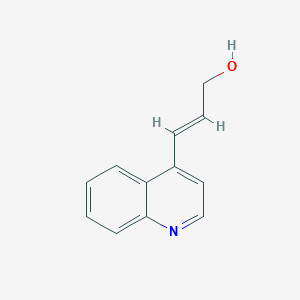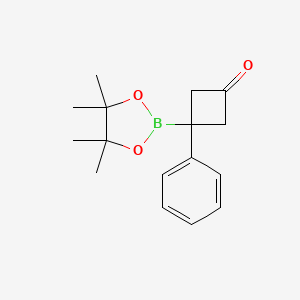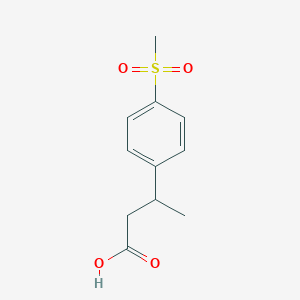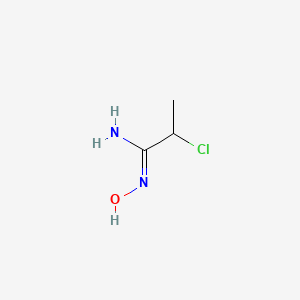
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H14F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and two methyl groups attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid structure. One common method is the fluorination of 3-hydroxy-3,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-3,5-dimethylhexanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-hydroxy-3-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylheptanoic acid
Uniqueness
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.
Properties
Molecular Formula |
C8H14F2O3 |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-5(2)4-7(3,13)8(9,10)6(11)12/h5,13H,4H2,1-3H3,(H,11,12) |
InChI Key |
GZESGDGHHLJQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)



![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)






